N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H11F3N2 and a molecular weight of 216.2 g/mol . This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions . It is a versatile chemical used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of cyclopropylamine with 4-(trifluoromethyl)benzene-1,2-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structural features, including the cyclopropyl and trifluoromethyl groups, contribute to its binding affinity and specificity for these targets . The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzene-1,2-diamine: This compound lacks the cyclopropyl group but shares the trifluoromethyl and amine groups.
N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine: This compound has an isopropyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-N-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)6-1-4-9(8(14)5-6)15-7-2-3-7/h1,4-5,7,15H,2-3,14H2 |
InChI Key |
MPTJQQMKSAEXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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